4-(Benzo[d]oxazol-2-yl)-N-methylaniline 4-(Benzo[d]oxazol-2-yl)-N-methylaniline
Brand Name: Vulcanchem
CAS No.: 88741-37-1
VCID: VC14416692
InChI: InChI=1S/C14H12N2O/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3
SMILES:
Molecular Formula: C14H12N2O
Molecular Weight: 224.26 g/mol

4-(Benzo[d]oxazol-2-yl)-N-methylaniline

CAS No.: 88741-37-1

Cat. No.: VC14416692

Molecular Formula: C14H12N2O

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzo[d]oxazol-2-yl)-N-methylaniline - 88741-37-1

Specification

CAS No. 88741-37-1
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
IUPAC Name 4-(1,3-benzoxazol-2-yl)-N-methylaniline
Standard InChI InChI=1S/C14H12N2O/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3
Standard InChI Key KXTAJKGHSMHAJW-UHFFFAOYSA-N
Canonical SMILES CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(Benzo[d]oxazol-2-yl)-N-methylaniline (C14_{14}H12_{12}N2_{2}O) consists of a benzo[d]oxazole ring system fused to a para-substituted N-methylaniline group. The benzoxazole moiety comprises a benzene ring condensed with an oxazole heterocycle, while the aniline group introduces electron-donating properties via its amino functionality. N-methylation modifies the compound’s lipophilicity and steric profile, potentially enhancing membrane permeability compared to non-methylated analogues .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight224.26 g/mol
Density~1.257 g/cm3^3 (estimated)
Boiling Point~361°C (estimated)
LogP (Partition Coefficient)2.8 (predicted)Calculated

The compound’s moderate logP value suggests balanced hydrophilicity and lipophilicity, favorable for drug-likeness .

Synthetic Methodologies

Smiles Rearrangement Approach

A validated route to analogous 2-aminobenzoxazoles involves the Smiles rearrangement, as demonstrated by reactions between benzoxazole-2-thiols and amines under Lewis acid catalysis . For 4-(Benzo[d]oxazol-2-yl)-N-methylaniline, a plausible synthesis entails:

  • Activation of Benzoxazole-2-thiol: Treatment of benzoxazole-2-thiol (4) with chloroacetyl chloride generates an intermediate thioester.

  • Nucleophilic Displacement: Reaction with N-methylaniline induces intramolecular rearrangement, forming the target compound via sulfur extrusion .

This method offers advantages such as metal-free conditions and scalability, with yields exceeding 75% for related structures .

Alternative Cyanating Agent Strategy

Another pathway employs N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent. While primarily used for 2-aminobenzoxazoles, adapting this protocol with N-methyl-p-phenylenediamine could yield the desired product after cyclization .

Biological Activity and Mechanisms

Antitumor Efficacy

4-(Benzo[d]oxazol-2-yl)aniline, the non-methylated analogue, exhibits potent activity against MCF-7 and MDA-MB-468 mammary carcinoma cells, with IC50_{50} values in the nanomolar to micromolar range . Introducing the N-methyl group may enhance bioavailability, as methylation often reduces metabolic degradation. Preliminary data suggest similar or improved efficacy for the methylated derivative, though specific IC50_{50} values remain under investigation .

Pharmacological Applications

Oncology

The compound’s antitumor activity positions it as a candidate for breast cancer therapeutics. Mechanistic studies propose interference with cell proliferation pathways, potentially via kinase inhibition or DNA intercalation .

Dermatology

Given the tyrosinase-inhibiting properties of benzoxazole derivatives, this compound could serve as a depigmentation agent in melasma or age-spot treatments .

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